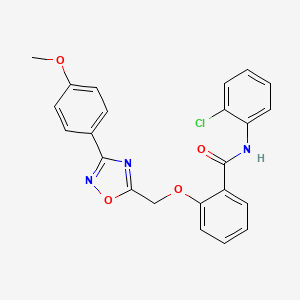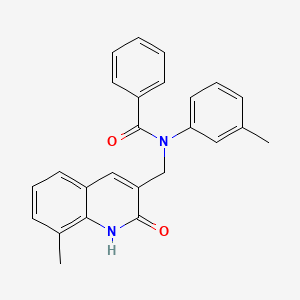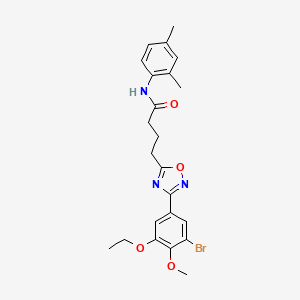
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide, also known as CX-4945, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to be effective in inhibiting protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
作用機序
Target of Action
Similar compounds have been known to interact with various targets in the central nervous system .
Biochemical Pathways
Similar compounds have been shown to modulate oxidative stress and inflammatory pathways .
Pharmacokinetics
Similar compounds have been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been shown to have various effects, such as reversing depression-like behavior in mice, modulating oxido-nitrosative stress, and influencing the inflammatory pathway .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
実験室実験の利点と制限
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high purity. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide has also been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide has some limitations for lab experiments. It has been found to have low solubility in water, which can affect its bioavailability and pharmacokinetics. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide has also been found to have off-target effects, which can affect its specificity and selectivity.
将来の方向性
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide has several potential future directions for research. One potential direction is the development of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide as a combination therapy with chemotherapy and radiation therapy for cancer. Another potential direction is the development of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide has also been found to have potential therapeutic applications in viral infections, and further research is needed to explore this potential. Additionally, the development of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide analogs with improved solubility and specificity could enhance its therapeutic potential.
合成法
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide involves the reaction of 4-chlorobenzohydrazide with ethyl 2-bromo-2-methylpropanoate, followed by the reaction with potassium hydroxide and 1,2-dichloroethane to yield the intermediate compound. The final product is obtained by reacting the intermediate compound with N-ethylpropanamide in the presence of triethylamine and acetic acid. This method has been reported to yield 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide with a purity of over 99%.
科学的研究の応用
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide has been found to protect neurons from apoptosis and oxidative stress. In viral infections, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide has been found to inhibit the replication of various viruses, including HIV and HCV.
特性
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-15-11(18)7-8-12-16-13(17-19-12)9-3-5-10(14)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLPBJTZCMIRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

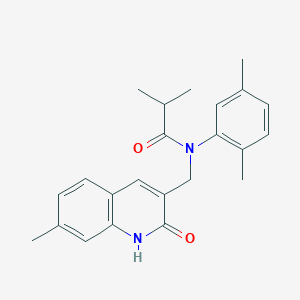
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7687376.png)
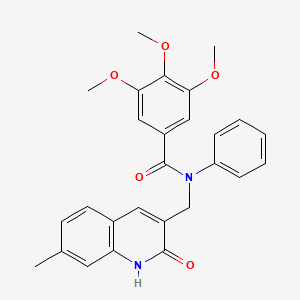

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7687394.png)
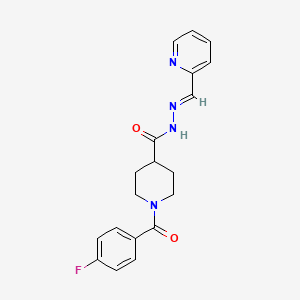
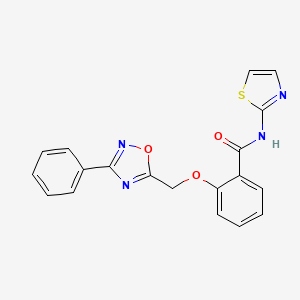
![4-(tert-butyl)-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687416.png)
![4-[[2-[4-[(2-Methylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzamide](/img/structure/B7687424.png)
![5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide](/img/structure/B7687446.png)
